N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide
Description
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is a heterocyclic compound featuring an azetidine (four-membered saturated nitrogen ring) core linked to a 5-formylthiophen-2-yl substituent and an acetamide group. The azetidine scaffold is notable for its conformational rigidity, which enhances binding specificity in biological systems, while the formylthiophen moiety introduces electron-withdrawing properties that may influence reactivity and intermolecular interactions. Its structural design shares similarities with other acetamide derivatives, which are often explored for antimicrobial, antifungal, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-[1-(5-formylthiophen-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C10H12N2O2S/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14) |
InChI Key |
VZVBEEKODKJQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route and Reaction Conditions
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Azetidine ring formation | Cyclization of β-amino alcohols or β-amino acids under dehydrating conditions | Typically involves intramolecular nucleophilic substitution or ring closure promoted by base or acid catalysts |
| 2 | Introduction of thiophene ring | Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) between azetidine intermediate and thiophene derivative | Palladium catalysts (Pd(PPh3)4 or Pd(OAc)2), bases such as K2CO3, solvents like DMF or toluene |
| 3 | Formylation at 5-position of thiophene | Electrophilic formylation using formylating agents such as formic acid, formamide, or Vilsmeier-Haack reagent (POCl3/DMF) under acidic conditions | Reaction temperature controlled to avoid overreaction; formyl group introduction is regioselective at the 5-position |
| 4 | Acetylation of azetidine nitrogen | Treatment with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine) | Ensures formation of acetamide; reaction performed under mild conditions to prevent ring opening |
Detailed Reaction Mechanisms
Azetidine ring formation : Intramolecular nucleophilic attack of an amino group on a suitably positioned electrophilic carbon (often a halide or activated alcohol), leading to four-membered ring closure.
Cross-coupling : Palladium-catalyzed coupling proceeds via oxidative addition of the halogenated azetidine or thiophene, transmetallation with the organometallic partner, and reductive elimination to form the C-C bond linking azetidine and thiophene.
Formylation : The electrophilic formylating agent reacts with the electron-rich thiophene ring, preferentially at the 5-position due to electronic and steric factors, forming an aldehyde substituent.
Acetylation : The nucleophilic azetidine nitrogen attacks the acetyl donor, forming the acetamide linkage with concomitant release of a leaving group (e.g., chloride or acetate).
Industrial Scale Considerations
While explicit industrial synthesis protocols are scarce, the described synthetic route is amenable to scale-up by optimizing:
- Catalyst loading and recycling,
- Reaction times and temperatures,
- Purification techniques (e.g., crystallization, chromatography),
- Waste minimization and solvent recovery.
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents | Typical Conditions | Expected Yield (%) | Comments |
|---|---|---|---|---|
| Azetidine ring cyclization | β-amino alcohol/acid, base or acid catalyst | 60–100°C, solvent-dependent | 70–85 | Ring strain requires controlled conditions |
| Palladium-catalyzed coupling | Pd catalyst, base (K2CO3), thiophene derivative | 80–120°C, inert atmosphere | 75–90 | High regioselectivity and yield |
| Formylation | Vilsmeier-Haack reagent or formic acid | 0–50°C, acidic medium | 60–80 | Regioselective aldehyde introduction |
| Acetylation | Acetic anhydride, pyridine | Room temperature to 50°C | 80–95 | Mild conditions preserve ring integrity |
Chemical Reactions and Functional Group Transformations
Oxidation and Reduction of Formyl Group
Electrophilic Substitution on Thiophene
- Halogenation or nitration can be performed on the thiophene ring using halogens (Br2, Cl2) or nitrating agents under catalysis (FeCl3), allowing further functionalization.
Research Findings and Applications
- The azetidine scaffold imparts conformational rigidity, enhancing biological target specificity.
- The formylthiophene moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- The compound serves as a versatile intermediate for synthesizing derivatives with potential antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.
- Studies show related compounds exhibit cytotoxicity against cancer cell lines by modulating apoptotic pathways and angiogenesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 5-Carboxythiophene derivative.
Reduction: 5-Hydroxymethylthiophene derivative.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations :
- Azetidine vs. Thiazole/Thiadiazole Cores : Azetidine-based compounds (e.g., target compound and COVPDB1166) offer conformational constraints that may improve target selectivity compared to larger heterocycles like thiazole or thiadiazole .
- Biological Relevance : Thiazole and thiadiazole derivatives (e.g., compound 4a) are frequently associated with antimicrobial activity, while azetidine-acetamide hybrids are often explored for central nervous system (CNS) targets due to their blood-brain barrier permeability .
Physicochemical and Crystallographic Properties
- Crystal Packing : The 2,6-dichlorophenyl-thiazolyl acetamide () exhibits intermolecular N–H⋯N hydrogen bonds, forming 1-D chains that enhance stability . Similar packing motifs may occur in the target compound, given the polar formyl and acetamide groups.
Biological Activity
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a thiophene ring substituted with a formyl group and an azetidine moiety, which contributes to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of the formylthiophene substituent. While specific synthetic routes may vary, they generally follow established methodologies for constructing azetidine derivatives.
Anticancer Properties
Recent studies have indicated that compounds containing thiophene derivatives exhibit significant anticancer activity. For instance, research on related compounds has shown that they can induce apoptosis in cancer cell lines through various mechanisms:
- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against several human cancer cell lines, including HT-29 (colorectal), A431 (skin), and PC3 (prostate) cells. The cytotoxicity is often assessed using assays such as MTT or MTS, which measure cell viability post-treatment .
- Mechanism of Action : The mechanism often involves the modulation of apoptotic pathways. For example, compounds have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This shift promotes programmed cell death in cancerous cells .
- Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis. By interfering with VEGF receptor phosphorylation, these compounds may reduce tumor blood supply and growth .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties against various pathogens. Research indicates that modifications in the thiophene structure can enhance antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting possible applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study evaluating a series of thiophene-based compounds, one derivative demonstrated significant cytotoxicity against A431 cells with an IC50 value indicating effective concentration for inducing apoptosis. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers post-treatment .
Case Study 2: Mechanistic Insights
Another study focused on the mechanism by which thiophene derivatives induce apoptosis in prostate cancer cells. It was found that treatment with these compounds led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis. Western blot analysis confirmed changes in protein expression associated with apoptotic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
